molecular formula C20H24N4O3S B11175486 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11175486
M. Wt: 400.5 g/mol
InChI Key: OZMCQSAGIBCZSY-UHFFFAOYSA-N
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Description

9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various functional groups such as ethoxy, hydroxy, methylsulfanyl, and dimethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed by the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.

    Introduction of Functional Groups: The ethoxy, hydroxy, methylsulfanyl, and dimethyl groups can be introduced through various substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step. Scale-up processes may also involve continuous flow reactors and other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding ketones or sulfoxides.

    Reduction: The triazole and quinazoline rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, and other reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution of the ethoxy group can lead to the formation of various ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, this compound may be investigated for its potential use in drug development. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for further study.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart specific characteristics to these materials, making them suitable for various applications.

Mechanism of Action

The mechanism of action of 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions may lead to the modulation of specific biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures. This unique combination imparts specific chemical properties and potential biological activities that may not be present in other similar compounds.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H24N4O3S/c1-5-27-15-8-11(6-7-13(15)25)17-16-12(9-20(2,3)10-14(16)26)21-18-22-19(28-4)23-24(17)18/h6-8,17,25H,5,9-10H2,1-4H3,(H,21,22,23)

InChI Key

OZMCQSAGIBCZSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC)O

Origin of Product

United States

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